
(6-Methyl-4-tosylquinolin-3-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(6-Methyl-4-tosylquinolin-3-yl)(phenyl)methanone” is a synthetic compound that belongs to the family of quinoline derivatives . Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives is a well-studied area of chemistry . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Molecular Structure Analysis
Quinolines are nitrogen-containing bicyclic compounds . The molecular structure of quinoline derivatives can be quite diverse, depending on the substitutions on the quinoline ring .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Scientific Research Applications
Synthesis and Characterization
The compound (6-Methyl-4-tosylquinolin-3-yl)(phenyl)methanone is a synthetic derivative related to the quinoline family, which has been explored for various biological and chemical properties. While specific studies on this compound are scarce, research on structurally related quinoline derivatives reveals a broad spectrum of potential applications, mainly in medicinal chemistry and material science. For example, derivatives synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties, showcasing the quinoline scaffold's versatility in drug design (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Anticancer and Antimicrobial Activity
Quinoline derivatives, similar in structure to (6-Methyl-4-tosylquinolin-3-yl)(phenyl)methanone, have been identified as potential anticancer agents. They exhibit cytotoxicity toward various cancer cell lines, inhibiting migration and invasion, and reducing cancer stem cell populations, comparable to known therapeutic agents (Chakravarti et al., 2014). Additionally, quinoline-based compounds have shown promising antibacterial and antifungal activities, further underscoring their potential in addressing multidrug-resistant microbial infections.
Fluorescent Probes and Sensors
Quinoline derivatives have also been developed as high-selective fluorescent sensors for detecting metal ions, such as Zn2+. These compounds, designed from structures akin to (6-Methyl-4-tosylquinolin-3-yl)(phenyl)methanone, exhibit enhanced fluorescence upon binding to specific ions, offering a tool for detecting metal ions in various environmental and biological contexts (Jinlai et al., 2016).
properties
IUPAC Name |
[6-methyl-4-(4-methylphenyl)sulfonylquinolin-3-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3S/c1-16-8-11-19(12-9-16)29(27,28)24-20-14-17(2)10-13-22(20)25-15-21(24)23(26)18-6-4-3-5-7-18/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXCJWDAZPDPHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methyl-4-tosylquinolin-3-yl)(phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

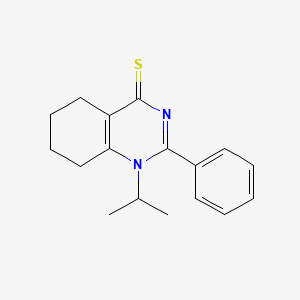
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B3015194.png)
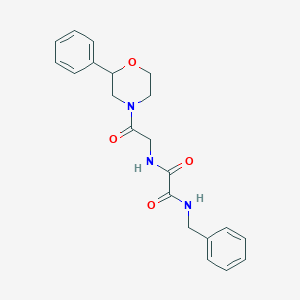
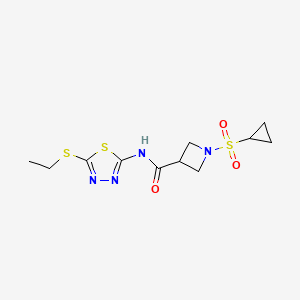
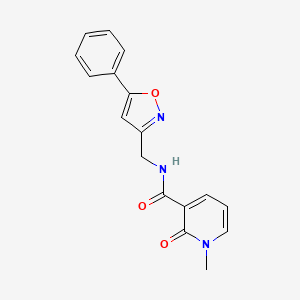
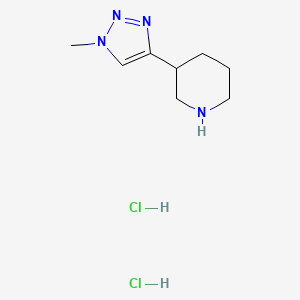
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B3015201.png)
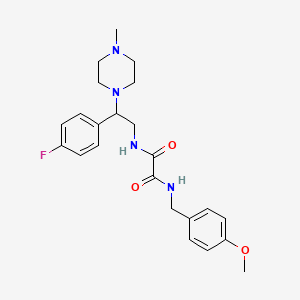
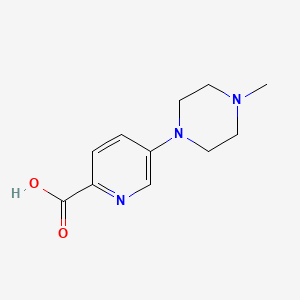
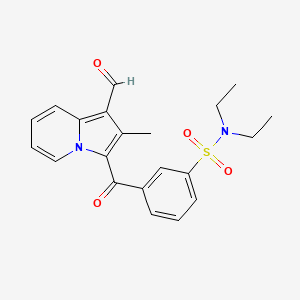
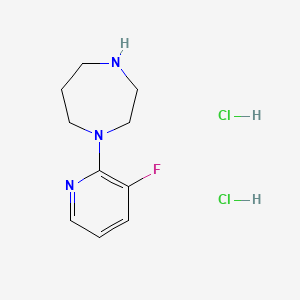
![1-[4-(tert-Butyl)phenyl]cyclopropane-1-methanamine](/img/structure/B3015210.png)
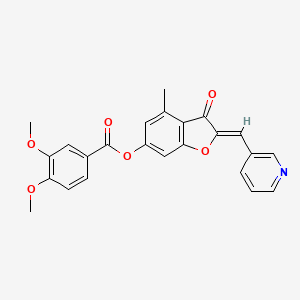
![N-[2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3015212.png)